molecular formula C12H24N2O B1284568 (1-Morpholinocycloheptyl)methanamine CAS No. 891638-31-6

(1-Morpholinocycloheptyl)methanamine

Cat. No.: B1284568
CAS No.: 891638-31-6
M. Wt: 212.33 g/mol
InChI Key: ZPRFTDXBLRVQJG-UHFFFAOYSA-N
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Description

(1-Morpholinocycloheptyl)methanamine is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol This compound features a morpholine ring attached to a cycloheptyl group, which is further connected to a methanamine moiety

Preparation Methods

The synthesis of (1-Morpholinocycloheptyl)methanamine typically involves the reaction of morpholine with cycloheptanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

(1-Morpholinocycloheptyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Scientific Research Applications

(1-Morpholinocycloheptyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Morpholinocycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

(1-Morpholinocycloheptyl)methanamine can be compared with other similar compounds, such as:

    (1-Piperidinocycloheptyl)methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (1-Morpholinocyclohexyl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    (1-Morpholinocyclooctyl)methanamine:

Properties

IUPAC Name

(1-morpholin-4-ylcycloheptyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-11-12(5-3-1-2-4-6-12)14-7-9-15-10-8-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFTDXBLRVQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588258
Record name 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891638-31-6
Record name 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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